molecular formula C12H10ClNO2 B1412691 2-(Pyridin-4-yl)benzoic acid hydrochloride CAS No. 2059932-87-3

2-(Pyridin-4-yl)benzoic acid hydrochloride

Cat. No. B1412691
CAS RN: 2059932-87-3
M. Wt: 235.66 g/mol
InChI Key: RLESHHIZKAWJTR-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-yl)benzoic acid hydrochloride” is a chemical compound . It is a derivative of benzoic acid, which is a common component in a variety of products, from food and cosmetics to industrial uses .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from similar compounds. It likely consists of a benzoic acid group attached to a pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, “4-(Pyridin-4-yl)benzoic acid” has a density of 1.2±0.1 g/cm³, a boiling point of 384.3±25.0 °C at 760 mmHg, and a molar refractivity of 55.9±0.3 cm³ .

Scientific Research Applications

Luminescence and Magnetism

2-(Pyridin-4-yl)benzoic acid hydrochloride is utilized in the synthesis of lanthanide coordination complexes, which exhibit unique properties like luminescence and magnetism. The coordination polymers synthesized using this compound with lanthanide nitrate hexahydrate under hydrothermal conditions show one-dimensional zigzag chain arrays and emit characteristic red and green luminescence, while also displaying antiferromagnetic characteristics (Hou et al., 2013).

Crystallography and Molecular Structure

The compound has been instrumental in the field of crystallography, particularly in studying the structure of single crystals. It's used to understand the planarity and inclination of certain molecular structures, contributing significantly to the field of molecular geometry and design (Lin & Zhang, 2012).

Catalysis and Chemical Reactions

This chemical plays a role in catalysis, particularly in transfer hydrogenation reactions in water with glycerol, using a range of catalysts. Its ability to interact with various metals forms an essential part of studies in organometallic chemistry and catalysis (Prakash et al., 2014).

Metal Coordination Studies

Studies involving metal coordination and complex formation heavily feature this compound. These studies lead to the creation of novel complexes that are significant in understanding metal-ligand interactions and coordination chemistry (Du et al., 2016).

Biophysical Research

In biophysical research, the compound is used to study ligand binding modes in enzymes like cytochrome P450 monooxygenases. Its interaction with these enzymes helps in understanding the biochemical and biophysical properties of enzymatic reactions (Podgorski et al., 2020).

Corrosion Inhibition

The compound also finds application in corrosion inhibition studies. It's particularly significant in the context of mild steel and its interaction with various acidic environments, contributing to the development of more effective corrosion inhibitors (Resen et al., 2020).

properties

IUPAC Name

2-pyridin-4-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-8H,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLESHHIZKAWJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2059932-87-3
Record name 2-(pyridin-4-yl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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